molecular formula C13H17BF2O3 B1466638 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1111096-19-5

2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1466638
CAS RN: 1111096-19-5
M. Wt: 270.08 g/mol
InChI Key: BXICLURBOWTZED-UHFFFAOYSA-N
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Description

This compound is a derivative of 2,6-Difluoro-4-methoxyphenylboronic acid . It can be used to prepare a ligand N4Py 2Ar2, which in turn is used to synthesize a Fe complex, employed in aromatic C−F hydroxylation reactions .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The compound has been utilized in crystal structure analysis to understand the geometrical and molecular configuration. For example, a study by Seeger and Heller (1985) explored the crystal structure of a related 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative, providing insights into its orthorhombic structure and the coordination of the boron atom, which is crucial for understanding the chemical behavior of similar compounds (K. Seeger & G. Heller, 1985).

Applications in Organic Synthesis

The compound is widely applied in organic synthesis, serving as an intermediate for creating complex molecules. For instance, Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, highlighting its utility in developing boron-containing stilbene derivatives which are essential for creating new materials for LCD technology and investigating therapeutic potentials for neurodegenerative diseases (B. Das et al., 2015).

Catalysis and Material Science

The compound also finds applications in catalysis and the development of new materials. Clegg et al. (1996) described the product of catalyzed diboration of bis(4-methoxyphenyl)ethyne by Bis(pinacolato-O,O')diboron, emphasizing the structural configuration conducive for catalytic processes and material synthesis (W. Clegg et al., 1996).

Polymer Chemistry

In polymer chemistry, the compound is utilized for the precision synthesis of polymers. Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related monomer, showcasing the method's efficiency for producing polymers with narrow molecular weight distribution and high regioregularity, which is crucial for the development of electronic materials (T. Yokozawa et al., 2011).

properties

IUPAC Name

2-(2,6-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)11-9(15)6-8(17-5)7-10(11)16/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXICLURBOWTZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149874
Record name 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111096-19-5
Record name 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111096-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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